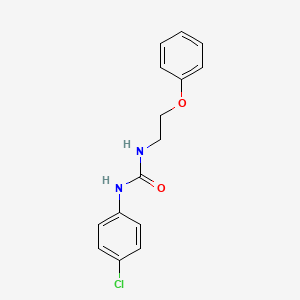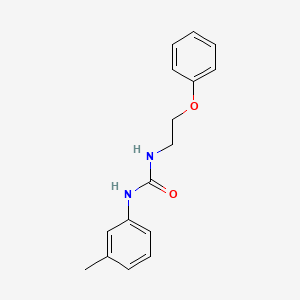
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea (3-CPEPU) is a small molecule that has been used in a wide range of scientific research applications. It is a synthetic compound that consists of a phenoxyethyl group attached to a 4-chlorophenyl ring. It has been used in a variety of laboratory experiments, such as drug binding studies, enzyme kinetics, and protein-protein interactions. 3-CPEPU has also been used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanism of action of certain drugs.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea has been used in a variety of laboratory experiments. It has been used to study the binding of drugs to proteins, as well as the interaction between proteins and other molecules. It has also been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of various compounds. In addition, 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea has been used to study the kinetics of enzyme-catalyzed reactions, as well as to study the structure and function of various proteins.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes. This means that it binds to the active site of the enzyme and prevents the binding of the substrate, thus inhibiting the enzyme's activity. In addition, 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea has been shown to interact with proteins, which may affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, as well as to interact with proteins. In addition, 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea has been shown to affect the expression of certain genes, as well as to affect the activity of certain proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea in laboratory experiments is that it is a relatively small molecule, which makes it easier to work with than larger molecules. In addition, 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea is relatively inexpensive and can be easily synthesized. However, one of the major limitations of using 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea is that its mechanism of action is not fully understood, which makes it difficult to predict the effects of the compound in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea. For example, further research could be done to better understand the mechanism of action of the compound, as well as to investigate its effects on various biochemical and physiological processes. In addition, further research could be done to explore the potential applications of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea in drug development and drug delivery. Finally, further research could be done to investigate the potential side effects of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea on humans and other organisms.
Métodos De Síntesis
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea is synthesized through a series of steps. The first step is the synthesis of the 4-chlorophenyl ring. This is done by reacting 4-chlorobenzaldehyde with piperidine in an aqueous medium. The reaction produces a mixture of 4-chlorophenyl and 4-chlorophenyl-3-piperidinol. The 4-chlorophenyl is then separated from the mixture and reacted with phenoxyethanol to form 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-6-8-13(9-7-12)18-15(19)17-10-11-20-14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIUDKILIRHBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(2-phenoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[bis(2-hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol hydrochloride](/img/structure/B6573986.png)

![[(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574000.png)
![[(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574005.png)
![[(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574009.png)
![{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574023.png)
![[(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574030.png)
![2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574044.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B6574056.png)
![1-(4-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574067.png)


![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6574077.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B6574081.png)